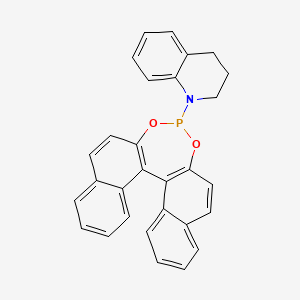

![molecular formula C34H22O8 B3177435 4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid CAS No. 1629643-34-0](/img/structure/B3177435.png)

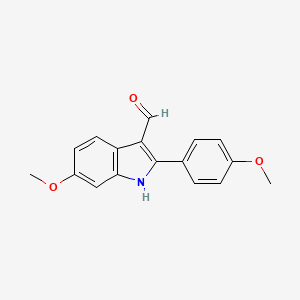

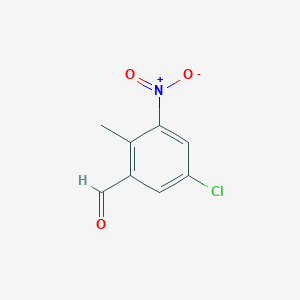

4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4’,5’-Bis(3-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-3,3’'-dicarboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4’,5’-Bis(3-carboxyphenyl)-[1,1’:2’,1’‘-terphenyl]-3,3’'-dicarboxylic acid” are not explicitly described in the available literature .Scientific Research Applications

- H5CPTPTA serves as a versatile ligand for constructing novel copper-based metal-organic frameworks (MOFs). One such MOF, [Cu2(CPTPTA)(H2O)]·CH3NH3+·4H2O·7NMF, was synthesized via solvothermal reaction . By applying a linker desymmetrization strategy, this MOF features three types of channels with various functional sites. These sites promote CO2 adsorption, making it promising for gas separation and storage applications.

- The smaller channel in the aforementioned MOF contains both Lewis acid sites (LASs) and Brønsted acid sites (BASs). The synergistic catalysis of LASs and BASs enables efficient CO2 cycloaddition with propylene oxide, achieving an impressive yield of 97% . This finding highlights the potential of H5CPTPTA-based MOFs in green chemical processes.

- H5CPTPTA is a basic building block for 3D-microporous organic structures. These materials exhibit high surface areas and tunable pore sizes, making them suitable for gas adsorption, separation, and storage applications .

- Solvothermal reactions of H4TPTA (a precursor of H5CPTPTA) with transition metal cations yield coordination polymers. For instance, [M(TPTA)0.5…] (where M = transition metal) forms intriguing structures with potential applications in catalysis, sensing, and luminescence .

- Hydrothermal reactions of H3(bcbob) (a derivative of H5CPTPTA) with transition-metal salts produce 3D coordination polymers. These materials, such as [Ni2(Hbcbob)2(bimb)2], [Zn3(bcbob)2(bpe)2], and [Cd2(OH)(bcbob)(bpe)0.5]·H2O, exhibit diverse properties and could find use in gas storage and separation .

Metal-Organic Frameworks (MOFs) Design

Synergistic Catalysis

3D-Microporous Materials

Coordination Polymers

Hydrothermal Synthesis

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It has been used in the synthesis of metal-organic frameworks (mofs), indicating its potential role in interacting with metal ions .

Mode of Action

The compound interacts with its targets primarily through coordination bonds, forming complex structures such as MOFs . The carboxylic acid groups on the compound provide sites for coordination, allowing the formation of these structures .

Biochemical Pathways

In the context of mofs, the compound contributes to the formation of intricate structures that can facilitate various chemical reactions .

Result of Action

The compound’s action results in the formation of complex structures such as MOFs when it interacts with metal ions . These MOFs have been shown to exhibit excellent CO2 cycloaddition efficiency towards propylene oxide, with yields reaching up to 97% .

properties

IUPAC Name |

3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O8/c35-31(36)23-9-1-5-19(13-23)27-17-29(21-7-3-11-25(15-21)33(39)40)30(22-8-4-12-26(16-22)34(41)42)18-28(27)20-6-2-10-24(14-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUJAYRFYGWSSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

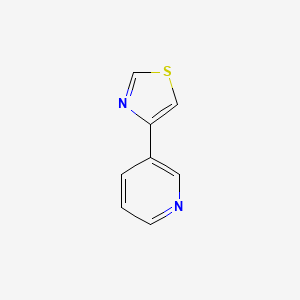

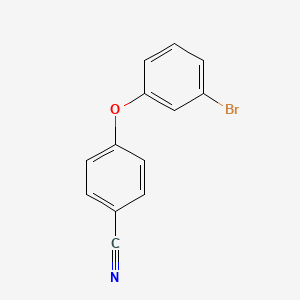

![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)